molecular formula C6H6FN3O2 B6601559 methyl 6-amino-5-fluoropyrimidine-4-carboxylate CAS No. 1824632-15-6

methyl 6-amino-5-fluoropyrimidine-4-carboxylate

Cat. No.: B6601559
CAS No.: 1824632-15-6
M. Wt: 171.13 g/mol
InChI Key: YAAIKKADLIEGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-fluoropyrimidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and methyl cyanoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base.

    Intermediate Formation: The initial reaction forms an intermediate, which is then subjected to further reactions to introduce the amino group at the 6-position.

    Final Product: The final step involves esterification to form the methyl ester, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the 6-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and fluorine-substituted positions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the compound, often leading to the removal of the fluorine atom.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with enzymes.

    Pharmaceutical Research: It serves as a precursor in the development of new pharmaceutical drugs.

    Chemical Biology: The compound is used in chemical biology to study the structure-activity relationship of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.

    Molecular Pathways: It may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.

    Binding Affinity: The fluorine atom enhances the binding affinity of the compound to its target enzymes, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar fluoropyrimidine structure.

    6-Aminopyrimidine-4-carboxylate: Lacks the fluorine atom but has similar chemical properties.

    Methyl 5-fluoropyrimidine-4-carboxylate: Similar structure but without the amino group.

Uniqueness

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate is unique due to the presence of both the amino and fluorine groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

methyl 6-amino-5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAIKKADLIEGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.